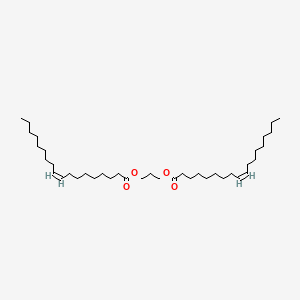
1,3-Propanediyl dioleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediyl dioleate, also known as 1,3-dioleoylpropane-1,3-diol, is an ester derived from the reaction of 1,3-propanediol and oleic acid. This compound is characterized by its long-chain fatty acid esters, which contribute to its unique physical and chemical properties. It is commonly used in various industrial applications due to its stability and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Propanediyl dioleate is synthesized through the esterification of 1,3-propanediol with oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize high-efficiency reactors and catalysts to achieve high yields and purity. The use of biocatalysts, such as lipases, has also been explored to produce this compound under milder conditions, reducing the need for harsh chemicals and high temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Propanediyl dioleate undergoes various chemical reactions, including:
Oxidation: The double bonds in the oleate chains can be oxidized to form epoxides or hydroxylated products.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Epoxides, diols, or hydroxylated fatty acids.
Reduction: 1,3-propanediol and oleic alcohol.
Substitution: Amides or ethers, depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1,3-Propanediyl dioleate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its role in lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers due to its excellent lubricating properties and chemical stability
Wirkmechanismus
The mechanism of action of 1,3-propanediyl dioleate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release 1,3-propanediol and oleic acid, which can then participate in metabolic pathways. The compound’s long-chain fatty acid esters can also interact with lipid membranes, affecting their fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediyl dioleate can be compared with other similar compounds, such as:
1,2-Propanediyl dioleate: Differing in the position of the ester groups, which can affect its physical properties and reactivity.
1,3-Propanediyl distearate: Similar structure but with stearic acid instead of oleic acid, leading to different melting points and solubility.
1,3-Propanediyl dipalmitate: Another similar compound with palmitic acid, used in different industrial applications due to its distinct properties
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it valuable in both scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization and development in new areas.
Eigenschaften
CAS-Nummer |
821-69-2 |
|---|---|
Molekularformel |
C39H72O4 |
Molekulargewicht |
605.0 g/mol |
IUPAC-Name |
3-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H72O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38(40)42-36-33-37-43-39(41)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-37H2,1-2H3/b19-17-,20-18- |
InChI-Schlüssel |
DAGUWHQPUZIHIC-CLFAGFIQSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-yl)-acrylic acid](/img/structure/B13399960.png)

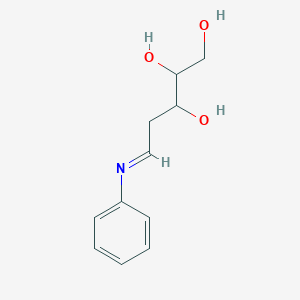
![N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13399981.png)
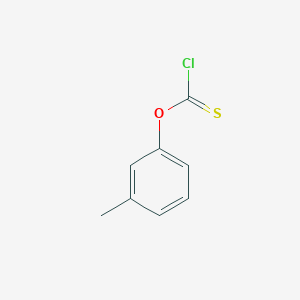

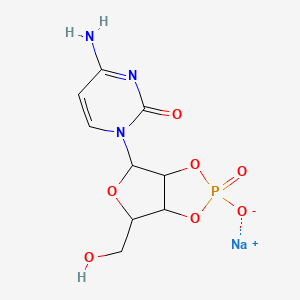

![4-[6-(3,5-Dimethylisoxazol-4-yl)-1-[1-(2-pyridyl)ethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid](/img/structure/B13400020.png)
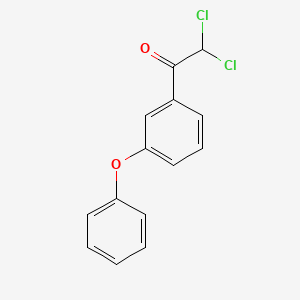
![2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetic acid](/img/structure/B13400035.png)


